molecular formula C28H52N8O10 B12396043 Lys-Thr-Lys-Glu-Gly-Val

Lys-Thr-Lys-Glu-Gly-Val

Cat. No.: B12396043
M. Wt: 660.8 g/mol
InChI Key: SGRPGTKMFSJUED-NFLIXYCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Thr-Lys-Glu-Gly-Val is a synthetic pentapeptide supplied for research purposes. The sequence features a combination of basic (Lysine) and acidic (Glutamic acid) residues, conferring a specific charge distribution that may influence its biomolecular interactions . Peptides containing alternating or specific arrangements of basic and polar amino acids, such as Lys-Thr, are found in critical biological contexts, including as components of phosphotyrosine motifs involved in protein-protein interactions and SH2 domain-mediated signaling pathways . The presence of Threonine also presents a potential site for post-translational modifications, such as phosphorylation, in experimental settings. This peptide is suitable for various research applications, including as a standard in mass spectrometry, for studying peptide structure and function, in binding assay development, or for antibody production. The product is of high purity and quality, ensuring reliable and reproducible results in the laboratory. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H52N8O10

Molecular Weight

660.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H52N8O10/c1-15(2)22(28(45)46)35-20(38)14-32-25(42)19(10-11-21(39)40)33-26(43)18(9-5-7-13-30)34-27(44)23(16(3)37)36-24(41)17(31)8-4-6-12-29/h15-19,22-23,37H,4-14,29-31H2,1-3H3,(H,32,42)(H,33,43)(H,34,44)(H,35,38)(H,36,41)(H,39,40)(H,45,46)/t16-,17+,18+,19+,22+,23+/m1/s1

InChI Key

SGRPGTKMFSJUED-NFLIXYCQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Structural and Conformational Dynamics of the Ktkegv Motif Within Alpha Synuclein

Intrinsically Disordered Nature of Alpha-Synuclein (B15492655) and the KTKEGV Region in Solution

In aqueous solution, full-length alpha-synuclein is characterized as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure. encyclopedia.pubnih.govresearchgate.netnih.gov Instead, it exists as a dynamic ensemble of interconverting conformations. nih.gov This inherent lack of structure also applies to the N-terminal region containing the KTKEGV motifs. nih.govresearchgate.netnih.gov While long thought to be a simple random coil, studies now suggest the presence of transient long-range interactions that create a more complex conformational landscape, though still lacking persistent secondary structure. pnas.org The KTKEGV repeats are believed to play a significant role in maintaining this natively unfolded state, which may be a protective mechanism against aggregation. ijbs.comnih.gov

Inducible Alpha-Helical Conformation of the N-Terminal Region Containing KTKEGV upon Membrane Interaction

A crucial aspect of alpha-synuclein's biology is its ability to interact with lipid membranes, a process that induces a dramatic conformational change. nih.govresearchgate.netcapes.gov.brnih.gov Upon binding to the surface of lipid vesicles, particularly those with negatively charged phospholipids (B1166683), the N-terminal region, including the KTKEGV motifs, transitions from a disordered state to an alpha-helical structure. en-journal.orgnih.govresearchgate.netcapes.gov.brnih.gov This interaction is considered fundamental to the proposed physiological functions of αS, such as the modulation of synaptic vesicle trafficking. nih.govcapes.gov.brfrontiersin.org

Characterization of Amphipathic Helical Structure Formation

The alpha-helical structure adopted by the N-terminal domain upon membrane binding is amphipathic. nih.govcapes.gov.brnih.govoup.com This means the helix has a dual nature, with one face being hydrophobic (water-repelling) and the other being hydrophilic (water-attracting). The hydrophobic face embeds into the lipid bilayer of the membrane, while the hydrophilic face, rich in charged residues like lysine (B10760008), remains exposed to the aqueous environment. oup.comresearchgate.net This amphipathic character is a direct result of the primary amino acid sequence, including the arrangement of residues within the KTKEGV repeats. nih.govmdpi.com The formation of this helical structure is a cooperative process, with the initial binding and folding of the N-terminus nucleating the subsequent structural transition along the protein chain. nih.govcapes.gov.br Studies have shown that this membrane-induced folding can involve an extended helix or a broken helix conformation, depending on the properties of the membrane. en-journal.orgnih.govwikipedia.org

FeatureDescriptionReferences
Inducing Factor Interaction with lipid membranes, especially those containing negatively charged phospholipids. nih.govresearchgate.netcapes.gov.brnih.gov
Conformational Change Transition from an intrinsically disordered state to an alpha-helical structure. en-journal.orgnih.govresearchgate.netcapes.gov.brnih.gov
Resulting Structure Amphipathic alpha-helix with distinct hydrophobic and hydrophilic faces. nih.govcapes.gov.brnih.govoup.comresearchgate.net
Mechanism The N-terminus, containing KTKEGV motifs, acts as a membrane anchor and nucleates helix formation. nih.govresearchgate.netcapes.gov.brmdpi.com

Role of Lysine Residues within KTKEGV in Mediating Conformational Transitions

The lysine (K) residues within the KTKEGV motif are critical for mediating the interaction with lipid membranes and the subsequent conformational shift. mdpi.comnih.govplos.org As positively charged amino acids, they are key to the electrostatic attraction between alpha-synuclein and the negatively charged headgroups of membrane phospholipids. oup.comnih.govmdpi.com Research has demonstrated that mutating these lysine residues, for instance by replacing them with negatively charged glutamate (B1630785) (E) residues, significantly impairs the protein's ability to bind to phospholipids. nih.gov This highlights the essential role of the positive charges within the KTKEGV repeats for the initial membrane association that triggers the coil-to-helix transition. mdpi.comnih.gov Some studies suggest a "snorkeling" effect, where the lysine side chains extend from the membrane interior to interact with the charged lipid headgroups at the surface. en-journal.org

Molecular Interactions Mediated by the Ktkegv Motif

Membrane and Lipid Binding Mechanisms Involving KTKEGV Repeats

The KTKEGV repeats are fundamental to the association of α-synuclein with lipid membranes. nih.govresearchgate.net This interaction is a critical aspect of the protein's physiological function, which is thought to involve the regulation of synaptic vesicle trafficking. mdpi.com The process is governed by a combination of electrostatic and hydrophobic forces, and is sensitive to the properties of the lipid bilayer itself.

The binding of α-synuclein to membranes is a multifaceted process driven by both electrostatic and hydrophobic interactions, largely mediated by the KTKEGV repeats. acs.org The lysine (B10760008) (Lys) residues within the motif, being positively charged at physiological pH, engage in electrostatic interactions with the negatively charged headgroups of anionic phospholipids (B1166683) in the membrane. researchgate.netnih.gov This initial electrostatic attraction is thought to bring the protein into close proximity with the membrane surface. acs.org

Upon this initial contact, the protein undergoes a conformational change, with the N-terminal region, including the KTKEGV repeats, folding into an amphipathic α-helix. mdpi.comportlandpress.com In this helical conformation, the hydrophobic residues, such as valine (Val), are positioned on one face of the helix, which can then insert into the hydrophobic core of the lipid bilayer. acs.orgresearchgate.net This hydrophobic interaction is crucial for stabilizing the membrane-bound state of the protein. acs.org The interplay between the positively charged lysine residues and the hydrophobic residues creates a strong anchor to the membrane. researchgate.net

Engineered mutations within the KTKEGV motifs have provided significant insights into these binding mechanisms. For instance, substituting glutamic acid (E) with lysine (K) in several repeats (e.g., the "3K" mutant) enhances the positive charge and increases binding to negatively charged membranes. nih.gov Conversely, mutations that increase the hydrophobicity of the nonpolar face of the helix, such as the "KLK" variant, also lead to stronger membrane association. researchgate.netoup.com These studies underscore the dual importance of electrostatic and hydrophobic forces in the KTKEGV-mediated membrane binding.

The interaction of the KTKEGV motif with phospholipid bilayers exhibits a degree of specificity. The presence of anionic (negatively charged) lipids in the bilayer significantly enhances the binding of α-synuclein, highlighting the importance of the electrostatic interactions with the lysine residues in the KTKEGV repeats. acs.orgacs.org While some association with zwitterionic membranes has been observed, the affinity is considerably weaker. acs.org

The composition of the lipid headgroups plays a significant role. Specific anionic lipids can have a large effect on the free energy of binding. nih.gov The physical state of the lipid chains also influences the interaction, with studies showing different binding affinities for gel-phase versus fluid-phase vesicles. nih.gov

Furthermore, the structure of the KTKEGV repeat itself is critical. The conserved nature of this motif across synuclein (B1168599) family members suggests its optimized role in lipid binding. frontiersin.org Mutations that alter the charge or hydrophobicity within the KTKEGV sequence can dramatically change the protein's affinity for membranes, and in some cases, abolish its specificity for certain membrane types. oup.comfrontiersin.org For example, introducing negatively charged residues can lead to electrostatic repulsion and prevent membrane binding. frontiersin.org

The composition and physical properties of the membrane, particularly its curvature, have a profound impact on KTKEGV-mediated binding. nih.gov α-Synuclein displays a preferential binding to highly curved membranes, such as those of small synaptic vesicles. portlandpress.comnih.gov There is a reported higher affinity for vesicles with diameters below 40 nm compared to larger vesicles of 100 nm or more. acs.org This curvature sensitivity suggests that α-synuclein may act as a sensor of membrane geometry. nih.gov

The reasons for this preference are thought to be related to the lipid packing defects that are more prevalent in highly curved membranes. These defects can expose more of the hydrophobic core of the bilayer, providing more favorable sites for the insertion of the hydrophobic face of the α-synuclein α-helix. researchgate.net The binding to curved surfaces can also modulate the conformation of the helical region of α-synuclein itself. nih.govmdpi.com

Membrane fluidity is another critical factor. α-Synuclein associates more readily with membranes in a fluid state compared to those in a more rigid gel state. acs.org The deformability of fluid membranes is thought to better accommodate the binding and potential membrane remodeling activities of the protein. acs.org Therefore, the dynamic interplay between the KTKEGV repeats and the biophysical properties of the lipid bilayer dictates the extent and nature of the interaction.

Protein-Protein Interactions and Self-Association Regulated by KTKEGV

Beyond mediating membrane interactions, the KTKEGV repeats are instrumental in governing the self-association of α-synuclein molecules, leading to the formation of higher-order structures such as tetramers and other oligomers. nih.govpnas.org This self-assembly process is crucial for the protein's normal physiological state and its propensity to aggregate under pathological conditions.

Evidence suggests that α-synuclein can exist physiologically as a helically folded tetramer that is resistant to aggregation. pnas.org The formation of these tetramers is critically dependent on the KTKEGV repeat motifs. nih.govpnas.org It is believed that the imperfect nature of these repeats allows for a dynamic equilibrium between monomeric and multimeric states. nih.gov

Systematic mutagenesis studies have demonstrated that the repeats are redundant promoters of tetramer formation. pnas.org Mutations within the KTKEGV repeats can disrupt the formation of these tetramers. nih.govscienceofparkinsons.com For example, altering the charge or size of residues within the motif, such as in the KLKEGV, KTKKGV, KTKEIV, or KTKEGW variants, has been shown to abolish tetramerization. nih.gov This disruption leads to an excess of monomers, which have a higher propensity to misfold and aggregate. scienceofparkinsons.com The stability of the tetrameric form is thought to be a protective mechanism, sequestering the aggregation-prone regions of the protein. embopress.org

The KTKEGV repeats play a direct role in mediating the intermolecular contacts necessary for the formation of oligomers. researchgate.netoup.com The same electrostatic and hydrophobic properties that drive membrane binding are also involved in protein-protein interactions. The lysine and glutamic acid residues can form intermolecular salt bridges, while the hydrophobic residues can engage in nonpolar interactions.

The transition from soluble monomers to oligomers is a key step in the aggregation pathway. The KTKEGV motif is not only involved in the formation of physiological tetramers but also in the initial stages of pathological oligomerization. oup.comacs.org Studies have shown that mutations within these repeats that enhance membrane binding can also lead to the accumulation of monomeric protein at the membrane, which may facilitate aggregation. oup.com The balance between monomeric, tetrameric, and other oligomeric states is finely tuned by the properties of the KTKEGV repeats and the cellular environment. nih.gov

Potential Interactions with Chaperone Proteins Modulating KTKEGV-Dependent States

The proper folding and degradation of proteins containing the KTKEGV motif are maintained by cellular quality control systems, in which chaperone proteins play a central role. ulisboa.pt Chaperones can influence the conformational states of these proteins, preventing misfolding and aggregation.

Furthermore, molecular chaperones like Hsp70 and Hsp40 have been shown to modulate the aggregation pathways of amyloidogenic proteins. researchgate.net They can partition monomeric conformations, disfavoring the formation of oligomeric species that are often implicated in cellular toxicity. researchgate.net Given that the KTKEGV motif is integral to the structure of alpha-synuclein (B15492655), which has a high propensity for aggregation, chaperones likely interact with the protein to modulate states dependent on these repeats. nih.gov

Enzymatic Recognition and Post-Translational Modifications of the KTKEGV Motif

The amino acid residues within the KTKEGV sequence are susceptible to various enzymatic modifications. These post-translational modifications (PTMs) can significantly alter the protein's structure, charge, interactions, and propensity for aggregation.

Transglutaminase-Catalyzed Cross-Linking at Lysine Residues within KTKEGV

Tissue transglutaminase (tTG), a calcium-dependent enzyme, catalyzes the formation of covalent isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. e-century.us This cross-linking process can lead to the formation of highly stable, insoluble protein aggregates.

The KTKEGV motif is a recognized substrate for transglutaminase. Specifically, research has identified that Lys80, located within a KTKEGV consensus motif in the non-Aβ component of amyloid (NAC) fragment of alpha-synuclein, is a reactive residue for tTG. e-century.usscispace.comnih.gov In vitro studies have demonstrated that tTG can catalyze the formation of covalent polymers of NAC, as well as heteropolymers with the β-amyloid peptide. e-century.usnih.gov This enzymatic cross-linking is implicated in the formation of the insoluble protein deposits that are hallmarks of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. e-century.usnih.govnih.gov The aggregation of alpha-synuclein into high molecular weight species is promoted by tTG-catalyzed cross-linking. nih.gov

Table 1: Research Findings on Transglutaminase (tTG) and the KTKEGV Motif

Research FindingProtein/Peptide StudiedImplicationSource(s)
Identification of Gln79 and Lys80 as tTG-reactive residues.Non-Aβ component of amyloid (NAC)Lys80 is located within a KTKEGV consensus sequence, making the motif a direct target for tTG. e-century.usscispace.comnih.gov
tTG catalyzes the formation of covalent NAC polymers and NAC-β-amyloid heteropolymers in vitro.NAC, β-amyloid peptideSuggests a role for tTG in the formation of mixed amyloid plaques in Alzheimer's disease. e-century.usnih.gov
Purified tTG catalyzes α-synuclein cross-linking, leading to high molecular weight aggregates.α-synucleinDemonstrates that tTG can induce the aggregation of the full-length protein, a key event in synucleinopathies. e-century.usnih.gov

Potential as a Target for Protein Kinase C Phosphorylation (Threonine residue)

Protein phosphorylation is a key regulatory mechanism in cellular signaling. The threonine (Thr) residue within the KTKEGV motif has been identified as a potential target for phosphorylation by Protein Kinase C (PKC). researchgate.net PKC is a family of kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups on serine and threonine amino acid residues. biorxiv.org

While direct evidence of in vivo phosphorylation at this specific threonine site within the KTKEGV motif is limited, its sequence context makes it a favorable substrate for PKC. researchgate.net Phosphorylation at this site would introduce a bulky, negatively charged phosphate (B84403) group, which could significantly impact the structure of the KTKEGV repeat region. This could alter its membrane-binding properties, which are mediated by the amphipathic alpha-helices formed by these repeats, and potentially influence the protein's aggregation propensity. biorxiv.org Furthermore, alpha-synuclein has been shown to modulate the expression of PKCδ, indicating a functional relationship between the synuclein protein and the PKC signaling pathway. researchgate.net

Table 2: Evidence for KTKEGV as a Potential Protein Kinase C (PKC) Target

Finding/HypothesisResidue/MotifContext/ImplicationSource(s)
The threonine residue in the Lys-Thr-Lys-Glu-Gly-Val motif is a favorable PKC target.Threonine (Thr)Suggests the motif is a potential site for regulation via PKC-mediated phosphorylation. researchgate.net
PKC activation is involved in various cellular stimuli and signaling pathways.Threonine (Thr)Phosphorylation at this site could modulate downstream signaling events. biorxiv.orgresearchgate.net
α-synuclein negatively modulates the expression of PKCδ.KTKEGV-containing proteinEstablishes a regulatory link between α-synuclein and the PKC family, suggesting functional relevance. researchgate.net

Implications of Other Post-Translational Modifications on KTKEGV-Mediated Functions

Beyond transglutamination and potential PKC-mediated phosphorylation, the KTKEGV motif and the protein domains it constitutes are affected by a host of other post-translational modifications (PTMs). These PTMs can profoundly influence the functions mediated by this motif, such as membrane binding, protein-protein interactions, and aggregation. nih.govfrontiersin.org

The two lysine residues in the KTKEGV sequence are potential sites for ubiquitination, a process that tags proteins for degradation by the proteasome. sissa.it While studies have identified other lysine residues (Lys6, Lys10, Lys12) in alpha-synuclein as primary ubiquitination sites in vivo, modification of the lysines within the KTKEGV repeats cannot be ruled out and would likely impact protein stability and turnover. sissa.it

Table 3: Other Post-Translational Modifications (PTMs) and Their Implications for KTKEGV-Mediated Functions

PTM TypePotential Target Residue(s) in/near KTKEGVImplication for KTKEGV-Mediated FunctionsSource(s)
Phosphorylation Serine/Threonine/Tyrosine residues outside the motif (e.g., S87, S129, Y125)Alters overall protein conformation, charge, and aggregation propensity, indirectly affecting the environment and function of the KTKEGV repeats. nih.govsissa.itfrontiersin.org
Ubiquitination Lysine residues within the KTKEGV motifCould mark the protein for proteasomal degradation, influencing protein turnover and aggregation pathways. sissa.it
Acetylation Lysine residues within the KTKEGV motifNeutralizes the positive charge of lysine, which would weaken membrane interactions and could alter aggregation kinetics. nih.gov
Nitration Tyrosine residuesCan induce cross-linking and promote the formation of stable oligomers, affecting the overall aggregation process in which KTKEGV is involved. nih.gov
Truncation C-terminal cleavageLoss of the acidic C-terminus increases the net positive charge of the N-terminal region, potentially enhancing KTKEGV-mediated membrane interactions and promoting aggregation. frontiersin.orgbohrium.com

Role of Ktkegv in Alpha Synuclein Aggregation and Fibrillization Mechanisms

Contribution of KTKEGV to the Nucleation and Elongation Phases of Alpha-Synuclein (B15492655) Aggregation

The aggregation of alpha-synuclein is a multi-step process that includes nucleation, elongation, and secondary nucleation. acs.org The KTKEGV repeats within the N-terminal domain play a significant role in the initial phases of this cascade. mdpi.comnih.govwhiterose.ac.uk The amphipathic character conferred by these repeats facilitates a conformational change to an α-helical structure, which is crucial for the protein's interaction with lipid membranes. mdpi.commdpi.com This protein-lipid interaction is considered a risk factor, as an increased concentration of αSyn can promote local nucleation for the formation of amyloid structures. mdpi.com

The aggregation pathway begins with the self-aggregation of natively unfolded monomers into pathological oligomers, which then extend into protofibrils and mature fibrils. mdpi.com The initial dimerization of αSyn at a membrane surface is suggested to be a primary driver of oligomerization, a process that starts with the formation of α-helical-rich intermediates. mdpi.com The N-terminal region, containing the KTKEGV motifs, is essential for binding to vesicles and is implicated in this process. pnas.org While the central non-amyloid-β component (NAC) region is recognized as the core responsible for fibril formation nih.gov, the N-terminal repeats are crucial for the initial steps of membrane binding and conformational changes that lead to nucleation. mdpi.comfrontiersin.org Secondary nucleation, where new fibrils are formed on the surface of existing ones, further accelerates the aggregation process, and the interaction of monomers with the fibril surface is a key part of this amplification. mdpi.compnas.org

Influence of Lysine (B10760008) Residues within KTKEGV on Oligomerization Pathways and Stability

The positively charged lysine (K) residues within the KTKEGV motifs are fundamental to the interaction between alpha-synuclein and negatively charged phospholipid membranes. frontiersin.orgnih.gov These electrostatic interactions are critical for the protein's structure, physiological function, and pathological aggregation. nih.gov

Research has shown that altering these lysine residues has a profound impact on αSyn's behavior:

Mutations: Replacing the positive lysine residues with negative glutamic acid (E) residues (K to E substitutions) within the first or second KTKEGV repeats was found to affect αSyn's binding to phospholipids (B1166683). nih.gov These mutations resulted in a significant decrease in the level of soluble αSyn oligomers and the formation of larger intracellular inclusions. nih.gov

Ubiquitination: Post-translational modifications, such as ubiquitination, can occur at several lysine residues, including those within the N-terminal repeats (K6, K10, K12, K21, K23, K32, K34, K43). mdpi.com It has been suggested that ubiquitination of lysines within the KTKEGV motifs might prevent the membrane binding of αSyn monomers, oligomers, and fibrils. frontiersin.orgmdpi.com The specific site of ubiquitination can modulate the aggregation propensity differently; for instance, ubiquitination at K10 and K23 showed similar fibril levels to wild-type αSyn but with altered kinetics, while modifications at K6, K12, and K21 slightly reduced fibril formation. mdpi.com

These findings underscore the critical role of the lysine residues in the N-terminal repeat domain in mediating membrane association and influencing the pathways of oligomerization and aggregation. nih.govoup.com

Impact of KTKEGV Sequence Variations and Point Mutations on Aggregation Kinetics and Propensity

The imperfect nature of the KTKEGV repeats in wild-type alpha-synuclein is crucial for its normal function and aggregation propensity. nih.govnih.govnih.gov Both naturally occurring and artificially engineered variations in these sequences significantly alter aggregation kinetics.

Familial Parkinson's disease mutations located within the KTKEGV repeats, such as the E46K mutation, are known to increase the propensity for aggregation and inclusion formation. plos.orgnih.gov The E46K mutation disrupts one of the KTKEGV motifs and robustly increases the formation of inclusions, likely due to its location within a region critical for alpha-helix formation. frontiersin.orgplos.org

Conversely, studies involving the "repair" of imperfect KTKEGV repeats have yielded surprising results. Mutants created to have fully conserved KTKEGV motifs in the sixth and seventh repeats (Rep6 and Rep67) showed a significantly reduced tendency to aggregate and fibrillate compared to the wild-type protein. nih.govnih.gov These repaired mutants also displayed greater resistance to the formation of a partially folded α-helix intermediate, which is a critical step in the amyloid fibril forming process. nih.gov This suggests that the imperfect repeats may help maintain the natively unfolded state of α-synuclein, thereby providing a protective effect against fibril formation. nih.govnih.gov

Engineering the αSyn protein to have nine perfect KTKEGV repeats ("9KV") was found to increase its localization in the cytosol and enhance its propensity for multimerization. nih.govnih.gov This engineered variant appeared less likely to adopt the membrane-associated monomeric form compared to wild-type αSyn. nih.govnih.gov

Mutation/VariationLocation/DescriptionEffect on Aggregation/OligomerizationReference
E46KWithin a KTKEGV repeatIncreases aggregation propensity and inclusion formation. plos.orgnih.gov
K to E substitutionsWithin the first or second KTKEGV repeatsDecreases soluble oligomers, leads to larger inclusions. nih.gov
Rep6, Rep7, Rep67"Repaired" imperfect KTKEGV repeats to be fully conservedGreatly reduced propensity to aggregate and fibrillate. nih.govnih.gov
9KVEngineered mutant with nine perfect KTKEGV repeatsIncreased cytosolic localization and multimerization. nih.govnih.gov
A30PN-terminal region, affects KTKEGV repeat conformationReduces the percentage of cells with inclusions. plos.org

Mechanisms by which KTKEGV Mutations Lead to Aberrant Alpha-Synuclein Monomer and Oligomer States

Under normal conditions, alpha-synuclein is thought to exist in an equilibrium between a natively unfolded monomer and a helically folded, aggregation-resistant tetramer. mdpi.compnas.org The KTKEGV repeat motifs are key mediators of this normal tetramerization. pnas.orgresearchgate.net Mutations within these conserved repeats can disrupt this equilibrium, leading to an excess of aggregation-prone monomers and subsequent neurotoxicity. pnas.orgresearchgate.net

Systematic mutagenesis studies have shown that specific amino acid substitutions within six or more of the KTKEGV repeats can completely abolish the formation of tetramers. pnas.org This abrogation of the protective tetrameric state results in αSyn insolubility, the formation of inclusions, and neurotoxicity, suggesting that the folded tetramer is essential for normal αSyn homeostasis. pnas.orgresearchgate.net

Mutations can lead to aberrant states through several mechanisms:

Disruption of Protective Structures: By preventing the formation of stable tetramers, mutations in the KTKEGV motifs increase the population of monomers, which are the building blocks for toxic oligomers and fibrils. pnas.orgresearchgate.net

Altered Membrane Binding: Mutations that increase the hydrophobicity of the KTKEGV motifs or introduce additional positive charges (like the E46K-like '3K' mutant) can lead to excessive membrane binding. oup.comfrontiersin.org This accumulation of monomeric proteins at the membrane is strongly associated with inclusion formation and toxicity. oup.com

Conformational Changes: The familial E46K mutation, by introducing a positive charge, mildly increases the affinity for curved membranes but also causes a progressive loss of curvature selectivity. mdpi.com Other mutations like G51D reduce membrane binding. mdpi.com These alterations in protein-lipid interactions disrupt the normal function and folding of αSyn, predisposing it to misfolding and aggregation.

Therefore, the KTKEGV repeats are not merely passive structural elements but are active participants in maintaining a non-toxic conformation of alpha-synuclein. Their mutation disrupts this protective mechanism, shifting the balance towards pathogenic monomeric and oligomeric species.

Strategies for Inhibiting KTKEGV-Mediated Aggregation (e.g., using synthetic peptides)

Given the central role of the KTKEGV-containing N-terminal region in initiating aggregation, this domain represents a promising target for therapeutic intervention. Strategies aimed at inhibiting these early events are being actively explored, with synthetic peptides emerging as a viable approach. stressmarq.comnih.gov

The principle behind using synthetic peptides is to design molecules that can specifically interact with alpha-synuclein and disrupt its aggregation cascade. nih.govwashington.edufrontiersin.org

Biomimetic Peptides: Researchers are designing synthetic peptides that mimic the structure and function of naturally occurring peptides or protein domains. stressmarq.com For example, peptide fragments derived from beta-synuclein, a protein known to inhibit αSyn aggregation, have been shown to significantly reduce both amyloid fibril and soluble oligomer formation in vitro. nih.gov A retro-inverso version of one such peptide was developed to increase its stability and cell penetration, and it successfully recovered behavioral abnormalities in a Drosophila model of Parkinson's disease. nih.gov

Targeting Toxic Oligomers: Synthetic peptides can be engineered to specifically bind to and neutralize the toxic oligomeric species of αSyn. washington.edu By blocking the parts of the oligomers involved in the formation of larger aggregates, these peptides can halt the progression of fibrillization. washington.edu In yeast models, co-expression of specific short synthetic peptides with αSyn significantly reduced the number of cells with aggregates. frontiersin.org

Inhibition of Fibril Formation: Peptides can directly interfere with the kinetics of amyloid formation. frontiersin.org In vitro assays using Thioflavin T, a dye that binds to amyloid fibrils, have demonstrated that treatment with certain peptides leads to a time-dependent decrease in fluorescence, indicating a reduction in fibrillar alpha-synuclein. stressmarq.comfrontiersin.org

While many of these strategies are still in preclinical development, they highlight the potential of targeting the initial aggregation steps mediated by the N-terminal domain and its KTKEGV repeats to develop disease-modifying therapies for synucleinopathies.

Biochemical and Cellular Contexts of Ktkegv Within Alpha Synuclein Biology

Functional Implications of KTKEGV-Mediated Membrane Binding in Synaptic Processes

The N-terminal region of alpha-synuclein (B15492655), which includes the KTKEGV repeats, is fundamental to its role at the presynaptic terminal. nih.govmdpi.com This domain is responsible for anchoring alpha-synuclein to the membranes of synaptic vesicles. nih.govfrontiersin.org Upon binding to lipid membranes, this region, which is intrinsically disordered in the cytosol, adopts an alpha-helical conformation. nih.govnih.govnih.gov This structural change is critical for its function in synaptic vesicle trafficking. pnas.org

The KTKEGV motifs are key mediators of this membrane interaction. pnas.orgnih.gov The amphipathic nature of the alpha-helix formed by these repeats allows it to embed into the curved lipid bilayers of synaptic vesicles. nih.govfrontiersin.org This interaction is not merely a passive anchor; it is integral to several synaptic processes:

SNARE Complex Assembly: Alpha-synuclein is proposed to act as a chaperone for the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. frontiersin.orgfrontiersin.org The binding of the N-terminal domain, including the KTKEGV repeats, to the vesicle membrane is a prerequisite for this chaperoning activity. nih.govfrontiersin.org

Vesicle Clustering and Recycling: Alpha-synuclein is involved in the clustering of synaptic vesicles, potentially maintaining a reserve pool necessary for sustained neuronal activity. nih.govmdpi.com It also influences the recycling of these vesicles after neurotransmitter release. pnas.orgmdpi.com Mutations within the KTKEGV motifs can disrupt the normal tethering of synaptic vesicles, highlighting the importance of this sequence in maintaining synaptic homeostasis. pnas.org

Modulation of Neurotransmitter Release: Through its interactions with the synaptic vesicle machinery, alpha-synuclein can modulate the release of neurotransmitters. mdpi.comjneurosci.org The dynamic, activity-dependent association and dissociation of alpha-synuclein from the presynaptic terminal, mediated by its N-terminal domain, suggests a regulatory role in synaptic plasticity. jneurosci.org

Mutations that alter the KTKEGV repeats can lead to abnormal vesicle interactions and have been linked to neurotoxicity, underscoring the critical nature of this sequence for proper synaptic function. pnas.org

Alpha-Synuclein's Interaction with Nuclear Components and Epigenetic Machinery (indirectly via KTKEGV's role in α-Synuclein)

Once in the nucleus, alpha-synuclein can directly interact with histones, the core proteins around which DNA is wound. researchgate.netoup.com It has been shown to bind to histone H3 and H1. mdpi.comoup.com This interaction has significant consequences for histone modifications, particularly acetylation.

Studies have demonstrated that nuclear alpha-synuclein can inhibit the activity of histone acetyltransferases (HATs), enzymes that add acetyl groups to histones. researchgate.net This leads to a reduction in the levels of acetylated histone H3. researchgate.netfrontiersin.org Histone acetylation is a key epigenetic mark that generally loosens chromatin structure, making DNA more accessible for transcription. By inhibiting this process, alpha-synuclein can promote a more condensed chromatin state, thereby repressing gene expression. mdpi.comresearchgate.net This inhibition of histone acetylation by alpha-synuclein has been linked to its neurotoxic effects. researchgate.netoup.com Conversely, treatment with histone deacetylase (HDAC) inhibitors, which increase histone acetylation, has been shown to rescue this toxicity. researchgate.net

Through its interactions with histones and its impact on their acetylation status, alpha-synuclein plays a role in chromatin remodeling. nih.govoup.com Chromatin remodeling refers to the dynamic changes in chromatin architecture that regulate gene accessibility. mdpi.com By decreasing histone acetylation, alpha-synuclein contributes to a more compact chromatin structure, which is generally associated with transcriptional repression. mdpi.comresearchgate.net

Furthermore, alpha-synuclein has been found to interact with proteins involved in chromatin remodeling, such as the transcriptional adapter 2-alpha (TADA2a), a component of the p300/CBP-associated factor (PCAF) histone acetyltransferase complex. nih.gov The interaction between alpha-synuclein and chromatin is reportedly stronger in post-mortem brains from Parkinson's disease patients compared to controls, suggesting a pathological relevance. frontiersin.org

The nuclear activities of alpha-synuclein, including its binding to histones and its modulation of chromatin structure, ultimately translate into the regulation of gene expression. oup.comresearchgate.net By inhibiting histone acetylation, alpha-synuclein can lead to the downregulation of genes, including those important for neuronal survival and cell cycle regulation. oup.comfrontiersin.org

Role of KTKEGV in Alpha-Synuclein Secretion and Intercellular Propagation Mechanisms

Alpha-synuclein can be released from cells and transmitted to neighboring neurons, a process believed to contribute to the spread of pathology in synucleinopathies. nih.govfrontiersin.org While the precise mechanisms of secretion are not fully understood, they are known to involve unconventional, ER/Golgi-independent pathways, including release via extracellular vesicles (EVs) like exosomes. nih.govtandfonline.comportlandpress.com

The N-terminal region, containing the KTKEGV repeats, plays a role in this process. The intrinsic lipid-binding affinity of alpha-synuclein, mediated by this domain, is crucial for its interaction with the membranes of multivesicular bodies (MVBs), the precursors to exosomes. nih.govfrontiersin.orgtandfonline.com The association of alpha-synuclein with these endocytic compartments is a key step in its packaging into EVs for secretion. tandfonline.comportlandpress.com

Furthermore, the N-terminal domain has been implicated in the direct translocation of alpha-synuclein across cellular membranes, independent of endocytosis, providing another potential route for its intercellular transfer. frontiersin.org Once released into the extracellular space, the uptake of alpha-synuclein by recipient cells can also be influenced by its N-terminal region, which can interact with the cell surface. nih.govfrontiersin.org Therefore, the KTKEGV-containing N-terminal domain is involved at multiple stages of the intercellular propagation of alpha-synuclein, from its secretion to its uptake, facilitating the cell-to-cell spread of pathology.

Methodological Approaches for Studying the Ktkegv Motif

Peptide Synthesis and Derivatization for Biochemical and Biophysical Studies

The production of peptides like KTKEGV for research purposes is primarily achieved through chemical synthesis. nih.govresearchgate.net Solid-phase peptide synthesis (SPPS) is a common and efficient method used to build the peptide chain amino acid by amino acid on a solid resin support. kennesaw.edu This technique allows for precise control over the sequence and the incorporation of modifications.

Derivatization, the chemical modification of the peptide, is a crucial tool for a range of studies. This can include:

Isotopic Labeling: Incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H into the peptide structure. tricliniclabs.com This is essential for nuclear magnetic resonance (NMR) studies to enhance spectral resolution and facilitate the assignment of signals to specific atoms. tricliniclabs.com

Fluorescent Labeling: Attaching fluorescent probes to the peptide allows for the study of its interactions and localization within cellular environments.

Biotinylation: The addition of a biotin (B1667282) tag facilitates purification and detection of the peptide and its binding partners.

These synthetic and derivatization strategies provide the necessary tools to investigate the biochemical and biophysical properties of the KTKEGV motif in detail.

Biophysical Characterization Techniques

A suite of biophysical techniques is utilized to probe the various structural and functional aspects of the KTKEGV peptide.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govnih.gov For the KTKEGV motif, NMR studies can reveal its conformational preferences, whether it exists as a random coil or adopts a more ordered structure like an α-helix or β-sheet. nih.gov

Key NMR experiments used in the study of peptides include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign resonances within an amino acid residue. tricliniclabs.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of amino acid types. tricliniclabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (less than 5-6 Å), providing crucial distance restraints for structure calculation. tricliniclabs.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei like ¹³C or ¹⁵N, which is vital for assigning backbone and side-chain resonances. tricliniclabs.com

By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can build a detailed picture of the KTKEGV motif's conformation and how it changes upon binding to ligands, such as lipid membranes or small molecules. ias.ac.inresearchgate.net

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides and proteins in solution. frontiersin.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra.

For the KTKEGV motif, which is part of the larger alpha-synuclein (B15492655) protein, CD spectroscopy has been used to monitor conformational changes. frontiersin.org For instance, the transition from a predominantly random coil structure to a β-sheet-rich conformation, which is characteristic of amyloid fibril formation, can be readily followed by the change in the CD signal. mdpi.compnas.org Studies have shown that wild-type alpha-synuclein initially displays a random coil structure with a characteristic negative band around 198 nm. frontiersin.org During aggregation, this signal decreases while a new signal indicative of β-sheet formation appears. frontiersin.org

Table 1: Secondary Structure Content of Wild-Type Alpha-Synuclein Over Time as Determined by CD Spectroscopy

Incubation Time (hours)α-Helix (%)β-Sheet (%)Random/Disordered (%)
031069
24-6238
Data derived from deconvolution of CD spectra. The study noted a decrease in the helical signature after 24 hours, but a specific percentage was not provided. frontiersin.org

Fluorescence spectroscopy is a versatile tool for studying peptide aggregation. The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. nih.govnih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. nih.govtandfonline.com

The kinetics of aggregation, including the lag phase (nucleation), elongation phase, and saturation phase, can be determined by monitoring the ThT fluorescence over time. tandfonline.com This assay is crucial for understanding how mutations within or near the KTKEGV motif, or the presence of interacting molecules, can affect the rate and extent of aggregation. nih.govbiorxiv.org While ThT is highly specific for fibrils, a slight increase in its fluorescence can sometimes be detected with amorphous aggregates. tandfonline.com

Table 2: Parameters in a Typical Thioflavin T Aggregation Assay

ParameterDescriptionTypical Value/Range
Peptide Concentration The concentration of the peptide being studied.Varies depending on the peptide; e.g., 50 µM for Aβ40. nih.gov
ThT Concentration The concentration of the Thioflavin T dye.Optimal at 20-50 µM; higher concentrations can affect aggregation. nih.gov
Excitation Wavelength The wavelength of light used to excite the ThT dye.~448-450 nm. nih.govnih.gov
Emission Wavelength The wavelength at which the ThT fluorescence is measured.~482 nm. nih.govnih.gov
Temperature The temperature at which the aggregation is carried out.Often 37°C to mimic physiological conditions. nih.gov
Agitation Shaking or stirring of the sample.Can accelerate aggregation; e.g., 600 rpm. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the thermodynamics and kinetics of biomolecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating a ligand into a solution containing the peptide of interest, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. malvernpanalytical.comnih.gov This provides a complete thermodynamic profile of the binding of the KTKEGV motif to its partners, such as lipids or other proteins.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. nih.gov In a typical experiment, one molecule (e.g., a lipid bilayer containing vesicles) is immobilized on the sensor surface, and the peptide is flowed over it. biorxiv.org SPR can determine the association (kon) and dissociation (koff) rate constants of the interaction, from which the equilibrium dissociation constant (KD) can be calculated. biorxiv.orgnih.gov SPR has been used to measure the binding of alpha-synuclein monomers to lipid vesicles. biorxiv.orgnih.gov

Table 3: Comparison of ITC and SPR for Binding Analysis

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Measurement Heat change (ΔH). malvernpanalytical.comChange in refractive index. nih.gov
Key Outputs KD, n, ΔH, ΔS. malvernpanalytical.comnih.govkon, koff, KD. biorxiv.orgnih.gov
Labeling Requirement Label-free. malvernpanalytical.comLabel-free. nih.gov
Sample State Both molecules are in solution. malvernpanalytical.comOne molecule is immobilized on a surface. biorxiv.org
Throughput LowerHigher

Advanced Microscopic Techniques for Visualizing KTKEGV-Containing Aggregates (e.g., Transmission Electron Microscopy)

Advanced microscopic techniques are indispensable for visualizing the morphology of aggregates containing the KTKEGV motif.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and structure of protein aggregates. nih.gov To prepare samples for TEM, a drop of the aggregated peptide solution is typically placed on a copper grid, dried, and then negatively stained with a heavy metal salt, such as uranyl acetate, to enhance contrast. nih.govmpg.de

TEM has been instrumental in characterizing the fibrillar structures formed by alpha-synuclein. nih.gov These studies have revealed long, unbranched fibrils, sometimes twisted around each other, with diameters typically in the nanometer range. nih.gov By examining aggregates at different time points, TEM can provide a visual timeline of the aggregation process, from early oligomers to mature fibrils. nih.gov

Computational Modeling and Molecular Dynamics Simulations of KTKEGV Interactions and Conformational Landscape

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools for exploring the behavior of the KTKEGV motif at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net These techniques allow researchers to predict and analyze the conformational landscape of the peptide, its interactions with other molecules, and the structural consequences of mutations.

Researchers have also utilized computational modeling to predict conformational epitopes within the KTKEGV region that become exposed on misfolded, pathogenic forms of α-synuclein. mdpi.com This approach can identify specific shapes that are unique to toxic protein species, guiding the development of targeted antibodies. mdpi.com Furthermore, MD simulations have been employed to investigate how environmental factors, such as the presence of different anions, can induce compaction of peptides containing the KTKEGV sequence by altering the peptide's effective charge and promoting self-association. acs.org A variety of simulation packages and parameters are used depending on the specific research question, highlighting the versatility of these computational methods.

Study Focus Computational Method Force Field / Model Key Findings Citations
Peptide TranslocationMolecular Dynamics (MD)Amber ff99SB-ILDN, TIP3P water modelCharacterized the dynamics of KTKEGV passing through a solid-state nanopore. rsc.org
Pathogenic Epitope PredictionComputational Modeling (Collective Coordinates)Not specifiedPredicted conformational epitopes in the KTKEGV region exposed on pathogenic oligomers of α-synuclein. mdpi.com
Anion Binding & CompactionMolecular Dynamics (MD)Not specifiedShowed that anions can induce compaction of N-terminal α-synuclein peptides. acs.org
Monomer Conformational EnsembleCoarse-Grained MDUNRESRevealed that single amino-acid substitutions in the KTKEGV motif subtly alter the global conformational landscape of the α-synuclein monomer. frontiersin.org
Conformational DynamicsLangevin Dynamics SimulationsAll-atom, united-atom, and coarse-grained modelsDeveloped simulation models calibrated to experimental data to study the dynamics of α-synuclein. yale.edu

Genetic Engineering and Mutagenesis Approaches for Investigating KTKEGV Function

Genetic engineering, particularly site-directed mutagenesis, is a fundamental approach for dissecting the functional role of the KTKEGV motif within the context of a full protein like α-synuclein. pnas.orgnih.gov By systematically altering the amino acid sequence of the KTKEGV repeats, researchers can directly observe the impact on protein structure, assembly, and cellular behavior. pnas.org

A significant body of research has focused on how mutations in the KTKEGV repeats of α-synuclein affect its ability to form physiological, α-helix-rich tetramers. pnas.org Studies have shown that specific amino acid substitutions that alter the charge (e.g., KTKEGV→KTEEGV), size (e.g., KTKEGV→KTKEIV), or hydrophobicity (e.g., KTKEGV→KLKEGV) within multiple repeats can abolish the formation of these normal tetramers. pnas.orgfrontiersin.org The consequence of preventing tetramerization is an increase in the concentration of aggregation-prone monomers, leading to insolubility, the formation of inclusions, and neurotoxicity. pnas.orgresearchgate.net This demonstrates that the specific sequence of the KTKEGV repeats is crucial for maintaining the normal, non-toxic structure of α-synuclein. pnas.orgresearchgate.net

Conversely, other engineering strategies have aimed to "perfect" the imperfect repeats found in wild-type α-synuclein. nih.govnih.gov Creating a mutant protein with nine perfect KTKEGV repeats (termed "9KV") resulted in a variant that was less likely to associate with membranes and showed increased accumulation in the cytosol. nih.govnih.gov Another approach involved "repairing" the non-conserved hexameric motifs in the sixth and seventh repeats of α-synuclein to the canonical KTKEGV sequence. nih.govijbs.com These "repaired" mutants displayed a significantly reduced tendency to aggregate and form fibrils, suggesting the KTKEGV sequence plays a role in keeping the protein in its native, unfolded state. nih.govijbs.com These mutagenesis studies collectively highlight the critical role of the KTKEGV motif's specific amino acid composition in governing protein solubility, multimerization, membrane association, and aggregation propensity. nih.govijbs.com

Mutation Strategy Specific Mutant Example(s) Rationale Key Research Findings Citations
Abolish Tetramers KTKEGV→KLKEGV ("KLK")KTKEGV→KTKEIV ("EIV")KTKEGV→KTKEGW ("EGW")Increase hydrophobicity of the amphipathic helix.Abolished the formation of soluble tetramers, leading to an excess of monomers, protein insolubility, and neurotoxicity. pnas.orgfrontiersin.org
"Perfect" Repeats Creation of a protein with nine KTKEGV repeats ("9KV").Investigate the effect of a perfectly conserved repeat structure.Increased cytosolic localization and reduced association with membranes compared to wild-type α-synuclein. nih.govnih.govresearchgate.net
"Repair" Repeats Mutating non-conserved sequences in repeats 6 and 7 to KTKEGV.Restore the consensus KTKEGV motif to non-conserved regions.Reduced the propensity of the protein to aggregate and form fibrils, suggesting a role in maintaining an unfolded state. nih.govijbs.com
Modify Inter-Repeat Sequence Deletion of the 'ATVA' sequence between repeats 4 and 5 (ΔATVA).Test the function of the sequence that interrupts the KTKEGV repeats.Slightly increased the cytosolic localization of the protein. nih.govnih.gov

Theoretical Frameworks and Future Research Directions

Refined Models for KTKEGV's Role in Alpha-Synuclein's Physiological and Pathological Conformational States

The hexapeptide motif, Lys-Thr-Lys-Glu-Gly-Val (KTKEGV), is a fundamental building block within the N-terminal region of alpha-synuclein (B15492655), a protein central to the pathology of Parkinson's disease. nih.govfrontiersin.org This region is characterized by a series of imperfect 11-amino acid repeats, with KTKEGV forming the core consensus sequence. frontiersin.orgnih.gov Emerging theoretical models are moving beyond a simplistic view of alpha-synuclein as a purely disordered monomer, instead proposing a dynamic equilibrium between several conformational states that are heavily influenced by the KTKEGV repeats. nih.govnih.gov

Physiologically, these repeats are critical for the formation of an amphipathic alpha-helix upon binding to cellular membranes, a process essential for the protein's proposed function in synaptic vesicle trafficking. nih.govfrontiersin.orgnih.gov Furthermore, the KTKEGV motifs are key mediators of alpha-synuclein's assembly into soluble, alpha-helix-rich tetramers, a conformation that is thought to be the primary, non-toxic physiological state of the protein in healthy neurons. nih.govpnas.orgnih.gov The imperfect nature of these repeats in wild-type alpha-synuclein appears to be crucial for maintaining a dynamic balance between cytosolic, membrane-associated, monomeric, and multimeric forms. nih.govnih.gov

Pathologically, disruptions in this delicate equilibrium are a key focus of refined disease models. Mutations within the KTKEGV motifs that abolish tetramer formation lead to an excess of monomers, which are more prone to misfold into beta-sheet-rich structures. pnas.orgnih.gov This shift is associated with increased insolubility, the formation of cytoplasmic inclusions, and subsequent neurotoxicity. frontiersin.orgpnas.org For instance, engineering alpha-synuclein with perfect KTKEGV repeats results in a predominantly cytosolic localization, suggesting that the natural imperfections prevent strong cytosolic accumulation and promote the dynamic partitioning of the protein. nih.gov Future models will likely incorporate computational simulations and experimental data to predict how specific environmental factors and cellular stressors influence the conformational landscape of alpha-synuclein by acting on these critical repeat motifs.

Exploring Novel Interaction Partners and Pathways Influenced by the KTKEGV Motif

While the role of the KTKEGV motif in intramolecular interactions and membrane binding is well-established, future research is aimed at identifying novel extracellular and intracellular binding partners and signaling pathways that are directly influenced by this specific sequence. The amphipathic alpha-helical structure adopted by the KTKEGV-containing N-terminus upon membrane interaction presents a unique interface for protein-protein interactions. nih.gov

It is hypothesized that this helical conformation is a recognition site for other proteins involved in synaptic vesicle dynamics. frontiersin.orgpnas.org Perturbations in this structure, caused by mutations within the KTKEGV repeats, could therefore disrupt these crucial interactions, leading to synaptic dysfunction. For example, Rab proteins, which are key regulators of vesicular trafficking, are known to interact with alpha-synuclein, and this interaction could be modulated by the conformational state of the N-terminus. en-journal.org

Furthermore, the degradation of alpha-synuclein, a critical aspect of its homeostasis, is managed by the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). mdpi.com The accessibility of lysine (B10760008) residues within the KTKEGV repeats for ubiquitination could be state-dependent, influenced by whether the protein is in a monomeric, tetrameric, or membrane-bound form. Therefore, the KTKEGV motif may play a role in pathway selection for protein clearance. Future proteomic studies focusing on co-immunoprecipitation with alpha-synuclein variants that have altered KTKEGV repeats will be instrumental in identifying specific interaction partners that are lost or gained, thereby revealing novel pathways affected by this motif.

Development of Advanced Methodologies for Probing KTKEGV Dynamics in Complex Biological Environments

Understanding the dynamic behavior of the KTKEGV motif within the crowded and complex environment of a living cell requires sophisticated biophysical techniques. nih.gov Traditional methods often rely on purified proteins in vitro, which may not accurately reflect the in vivo conformational ensemble. nih.gov

Several advanced methodologies are being developed and applied to overcome this challenge:

In-cell Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the study of protein structure and dynamics at atomic resolution directly inside living cells. nih.gov By introducing isotopically labeled alpha-synuclein, researchers can monitor the chemical environment of specific residues within the KTKEGV motif and observe how it changes in response to cellular events or upon interaction with binding partners. nih.govmdpi.com

Fluorescence-based Approaches: Techniques like Fluorescence Correlation Spectroscopy (FCS) and Förster Resonance Energy Transfer (FRET) can provide insights into protein diffusion, concentration, and conformational changes in real-time within cellular compartments. nih.gov By strategically placing fluorescent probes on or near the KTKEGV repeats, it is possible to monitor membrane binding events and the monomer-tetramer equilibrium.

Intact-cell Cross-linking: This method uses cell-penetrant chemical cross-linkers to "freeze" protein-protein interactions in their native cellular context. nih.gov Subsequent analysis by mass spectrometry can identify the oligomeric state of alpha-synuclein and its proximity to other proteins, providing a snapshot of the interactions mediated by the KTKEGV repeats. pnas.orgnih.gov

Venus-YFP Complementation Assay: This genetic approach independently confirms findings from cross-linking studies. pnas.org It involves splitting a fluorescent protein into two non-fluorescent halves and fusing them to alpha-synuclein. If alpha-synuclein molecules associate to form multimers, the fluorescent protein fragments are brought together, reconstituting fluorescence and providing a readout of oligomerization in live cells. pnas.org

These cutting-edge techniques are crucial for building more accurate models of how the KTKEGV motif behaves in a physiological setting and how its dynamics are altered in disease.

Unraveling the Full Spectrum of Post-Translational Modifications on KTKEGV and their Functional Consequences

Post-translational modifications (PTMs) are crucial regulators of protein function, and alpha-synuclein is subject to a wide array of them, including phosphorylation, ubiquitination, nitration, and O-GlcNAcylation. nih.govnih.gov While much attention has been focused on phosphorylation at Serine 129 in the C-terminus, the KTKEGV motif itself contains several residues that are potential targets for PTMs, and the functional consequences of these modifications are an active area of investigation.

Key Potential PTMs on the KTKEGV Motif:

ResiduePosition in MotifPotential PTMPotential Functional Consequence
Lysine (K) 1 and 3Ubiquitination, SUMOylation, AcetylationAltered protein stability and degradation pathways, modulation of protein-protein interactions. acs.orgnih.gov
Threonine (T) 2Phosphorylation, O-GlcNAcylationChanges in protein conformation, membrane binding affinity, and aggregation propensity. biorxiv.org
Glutamic Acid (E) 4May influence local charge and interactions, but less common PTM site.

Ubiquitination at the lysine residues within the N-terminal repeats, including those in the KTKEGV motif, has been identified both in vitro and in vivo. acs.org The attachment of ubiquitin chains can signal for the protein's degradation by the proteasome. nih.gov The specific lysine residues that are modified may influence the type of ubiquitin chain formed and, consequently, the protein's fate. nih.gov

Phosphorylation of threonine or other nearby serine and tyrosine residues could significantly alter the local charge and structure of the N-terminus, potentially impacting its ability to bind to negatively charged membranes or to form the stable alpha-helical tetramer. en-journal.orgnih.gov For example, phosphorylation at Tyrosine 39, which is near a KTKEGV repeat, has been shown to affect the structure of the N-terminal domain and its interaction with membranes. nih.gov

Future research will require advanced mass spectrometry techniques to map the full landscape of PTMs on the KTKEGV sequence in both healthy and diseased states. nih.gov Elucidating how these modifications, individually and in combination, affect the structure, interactions, and aggregation of alpha-synuclein will provide critical insights into the molecular switches that trigger pathology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.